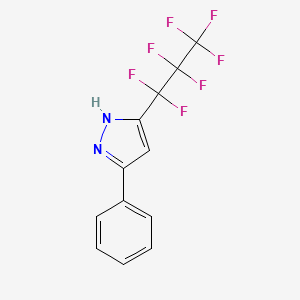

5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F7N2/c13-10(14,11(15,16)12(17,18)19)9-6-8(20-21-9)7-4-2-1-3-5-7/h1-6H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKFJUIBEKMWRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F7N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379292 |

Source

|

| Record name | 5-(Heptafluoropropyl)-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54864-78-7 |

Source

|

| Record name | 5-(Heptafluoropropyl)-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54864-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole

CAS Number: 54864-78-7

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to researchers in agrochemistry and medicinal chemistry. This document delves into its chemical properties, synthesis, potential mechanism of action, and applications, offering valuable insights for scientists and professionals in drug development and crop protection.

Core Compound Characteristics

5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole is a solid, white crystalline substance at room temperature. The incorporation of a heptafluoropropyl group significantly influences its physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable traits in the design of bioactive molecules.[1]

| Property | Value | Source |

| CAS Number | 54864-78-7 | [2] |

| Molecular Formula | C₁₂H₇F₇N₂ | [2] |

| Molar Mass | 312.19 g/mol | [2] |

| Melting Point | 85 °C | [2] |

Synthesis and Structural Elucidation

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry, with the most common and efficient method being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] In the case of 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole, the logical synthetic precursors are a heptafluoropropyl-substituted phenyl-1,3-diketone and phenylhydrazine.

Proposed Synthetic Pathway

The reaction proceeds through a nucleophilic attack of the phenylhydrazine on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Caption: Proposed synthesis of 5-(heptafluoropropyl)-3-phenyl-1H-pyrazole.

Exemplary Experimental Protocol

-

Reaction Setup: To a solution of the appropriate heptafluoropropyl-substituted 1,3-diketone (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, add phenylhydrazine (1.0 mmol).

-

Catalysis: Introduce a catalytic amount of an appropriate acid or base catalyst to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired pyrazole.

Spectroscopic Characterization

Specific spectral data for 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole is not available in the searched literature. The following are expected characteristic signals based on the analysis of similar structures.[3][4]

-

¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the phenyl group protons, a singlet for the pyrazole C4-H (approx. 6.7 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR: Aromatic carbons would appear in the 125-140 ppm range. The pyrazole ring carbons would have characteristic shifts, and the carbons of the heptafluoropropyl group would show complex splitting patterns due to C-F coupling.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 312 would be expected, along with characteristic fragmentation patterns involving the loss of the heptafluoropropyl group.

Mechanism of Action and Biological Activity

Phenylpyrazole derivatives are a well-known class of insecticides. Their primary mode of action is the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[5] By blocking these channels, phenylpyrazoles inhibit the influx of chloride ions, leading to hyperexcitation, convulsions, and eventual death of the insect.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole

Foreword: The Analytical Imperative for Fluorinated Heterocycles

The integration of fluorinated moieties into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—high electronegativity, the ability to form strong C-F bonds, and its role as a bioisostere for hydrogen—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The pyrazole core, a privileged structure in drug discovery, when combined with a polyfluorinated chain, yields compounds of significant interest.[1][2] This guide provides an in-depth technical analysis of the spectroscopic landscape of a representative molecule: 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole (Molecular Formula: C₁₂H₇F₇N₂, Molar Mass: 312.19 g/mol ).[3] Our objective is not merely to present data but to elucidate the causal relationships between molecular structure and spectral output, offering a self-validating framework for researchers in the field.

Molecular Architecture and Its Spectroscopic Implications

A molecule's spectrum is a direct reflection of its structure. Understanding the constituent parts of 5-(heptafluoropropyl)-3-phenyl-1H-pyrazole is paramount to interpreting its analytical data.

-

The Phenyl Group: A standard aromatic system whose protons and carbons will appear in characteristic regions of the NMR spectra.

-

The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic environment of its single proton and three carbons is distinct.

-

The Heptafluoropropyl Chain (-CF₂-CF₂-CF₃): This electron-withdrawing group will significantly influence the electronic environment of the pyrazole ring. Its seven fluorine atoms will produce defining signals in ¹⁹F NMR and introduce complex C-F and H-F couplings.

Caption: Molecular structure of 5-(heptafluoropropyl)-3-phenyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for an unambiguous characterization of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.

-

Causality of Signal Location: The aromatic protons on the phenyl ring are expected between 7.0-8.0 ppm. The single proton on the pyrazole ring (H4) will appear as a singlet, likely shifted downfield due to the aromatic nature of the ring. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

| Predicted ¹H NMR Data | |||

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Phenyl H (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) | 5H |

| Pyrazole H4 | ~6.8 | Singlet (s) | 1H |

| Pyrazole N-H | 12.0 - 14.0 | Broad Singlet (br s) | 1H |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR maps the carbon framework of the molecule. The presence of highly electronegative fluorine atoms will induce significant shifts and C-F coupling.

-

Causality of Signal Location & Coupling: Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and will be shifted downfield. The coupling effect extends to two or three bonds (²JCF, ³JCF), providing crucial connectivity information. The pyrazole carbons (C3, C4, C5) will have distinct chemical shifts, with C3 and C5 being significantly affected by their respective phenyl and heptafluoropropyl substituents.[4]

| Predicted ¹³C NMR Data | ||

| Carbon Assignment | Predicted δ (ppm) | Expected C-F Coupling |

| Phenyl C (ipso, ortho, meta, para) | 125 - 135 | Minimal |

| Pyrazole C3 | ~150 | Possible ³JCF, ⁴JCF |

| Pyrazole C4 | ~105 | Possible ³JCF |

| Pyrazole C5 | ~145 | ²JCF |

| Heptafluoropropyl Cα (-C F₂-) | 110 - 120 | Triplet, ¹JCF ≈ 250-280 Hz |

| Heptafluoropropyl Cβ (-C F₂-) | 108 - 118 | Triplet, ¹JCF ≈ 250-280 Hz |

| Heptafluoropropyl Cγ (-C F₃) | 115 - 125 | Quartet, ¹JCF ≈ 280-300 Hz |

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is indispensable for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5][6] It provides direct insight into the electronic environment of the fluorine atoms.

-

Causality of Signal Location & Coupling: The chemical shifts of the three distinct fluorine environments (-CF₂-, -CF₂-, -CF₃) are highly predictable.[7] The terminal CF₃ group typically appears around -80 to -85 ppm, while the CF₂ groups are found further downfield.[6] Vicinal F-F coupling between adjacent CF₂ groups will result in triplet or multiplet patterns, confirming the structure of the fluoroalkyl chain.

| Predicted ¹⁹F NMR Data (Referenced to CFCl₃) | |||

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Expected F-F Coupling |

| Cγ (-CF₃) | -81.6 | Triplet (t) | ³JFF ≈ 8-12 Hz |

| Cβ (-CF₂-) | -126.5 | Quartet (q) or Multiplet (m) | ³JFF, ²JFF |

| Cα (-CF₂-) | -115.0 | Triplet (t) or Multiplet (m) | ²JFF |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering confirmatory evidence of its identity. For fluorinated compounds, MS analysis requires careful interpretation due to the unique fragmentation pathways.[8][9]

-

Expected Fragmentation: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 313.06 is expected to be the base peak. Under higher energy conditions (e.g., Electron Impact, EI), characteristic fragmentation would involve the cleavage of the C-C bonds within the fluorinated chain. Common fragments would include the loss of CF₃ (m/z 69) or C₂F₅ (m/z 119), and the stable tropylium ion (C₇H₇⁺, m/z 91) from the phenyl ring.

| Predicted Mass Spectrometry Data (ESI+) | |

| m/z | Assignment |

| 313.06 | [M+H]⁺ (Molecular Ion) |

| 244.06 | [M - CF₃ + H]⁺ |

| 194.07 | [M - C₂F₅ + H]⁺ |

| 145.06 | [Phenyl-Pyrazole fragment]⁺ |

| 91.05 | [Tropylium Ion]⁺ |

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of spectroscopic data is underpinned by rigorous and well-documented experimental procedures.[10]

Caption: General workflow for synthesis, purification, and analysis.

Synthesis and Purification

A common route to 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11]

-

Reaction Setup: To a solution of 1,1,1,2,2,3,3-heptafluoro-5-phenylpentane-4,5-dione (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

-

Cyclization: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure compound.

NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[12]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Use tetramethylsilane (TMS) as an internal reference (δ 0.00).

-

¹³C NMR: Use the solvent signal (CDCl₃: δ 77.16) as a reference.

-

¹⁹F NMR: Use trichlorofluoromethane (CFCl₃) as an external or internal reference (δ 0.00).

Mass Spectrometry Sample Preparation and Acquisition

-

Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a High-Resolution Mass Spectrometer (HRMS), such as an ESI-TOF (Electrospray Ionization - Time of Flight) instrument.[10]

-

Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole is a synergistic exercise. While each spectroscopic technique provides a piece of the puzzle, it is their combined interpretation that yields an unambiguous and trustworthy structural assignment. The characteristic signals in ¹H and ¹³C NMR define the core pyrazole and phenyl structures, while ¹⁹F NMR provides definitive confirmation of the fluoroalkyl chain's identity and connectivity. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. This guide provides the foundational data and interpretive logic essential for researchers and drug development professionals working with this important class of fluorinated heterocycles.

References

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole, 3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl- - Substance Details. Retrieved from [Link]

-

ChemBK. (2024). 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole, 4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenyl- - Substance Details. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

National Institutes of Health. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

National Institutes of Health. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]

-

Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

-

National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

Sources

- 1. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scispace.com [scispace.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

13C NMR analysis of fluorinated pyrazole derivatives

An In-Depth Technical Guide to the ¹³C NMR Analysis of Fluorinated Pyrazole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Indispensable Role of Fluorine in Pyrazole Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Pyrazoles, a class of five-membered heterocyclic compounds, are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs. The fusion of these two domains, resulting in fluorinated pyrazole derivatives, has yielded compounds of significant therapeutic interest.

For researchers and drug development professionals, the unambiguous structural elucidation of these molecules is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary analytical tool for this purpose. However, the presence of the spin-½ active ¹⁹F nucleus introduces both opportunities and complexities. While standard proton-decoupled ¹³C NMR spectra of most organic molecules present simple singlets for each unique carbon, the spectra of fluorinated compounds are complicated by through-bond scalar (J) coupling between carbon and fluorine nuclei (¹³C-¹⁹F coupling).[2][3] This guide provides an in-depth exploration of the principles, experimental protocols, and interpretation strategies essential for navigating the ¹³C NMR analysis of fluorinated pyrazole derivatives.

Fundamental Principles: How Fluorine Sculpts the ¹³C NMR Landscape

The influence of fluorine substitution on a ¹³C NMR spectrum is twofold, affecting both the chemical shifts (δ) and the signal multiplicities through scalar coupling (J). Understanding these effects is the foundation of accurate spectral interpretation.

The Impact on ¹³C Chemical Shifts (δ)

The high electronegativity of fluorine significantly perturbs the electronic environment of the pyrazole core.

-

Direct (α) Effect: The carbon atom directly bonded to a fluorine atom experiences a substantial deshielding effect, causing its resonance to appear significantly downfield (at a higher ppm value) compared to its non-fluorinated analogue. This shift can be in the order of tens of ppm.

-

Geminal (β) Effect: The effect on the adjacent carbon atoms is more variable and depends on the electronic nature of the system.

-

Trifluoromethyl (-CF₃) Group Effects: The -CF₃ group is a strong electron-withdrawing group. It significantly influences the chemical shifts of the pyrazole ring carbons.[4] Interestingly, the carbon of the -CF₃ group itself often appears in the aromatic region of the spectrum, a phenomenon that can initially be surprising to analysts.[2]

The Signature of ¹³C-¹⁹F Scalar Coupling (ⁿJCF)

The most defining feature of a ¹³C NMR spectrum of a fluorinated compound is the splitting of carbon signals into multiplets due to spin-spin coupling with the ¹⁹F nucleus. The magnitude of this coupling, measured in Hertz (Hz), is highly dependent on the number of bonds separating the coupled nuclei.

-

One-Bond Coupling (¹JCF): This is the largest coupling and is a definitive indicator of a direct C-F bond. For sp²-hybridized carbons typical of a pyrazole ring, ¹JCF values are very large, often in the range of 240–320 Hz.[5][6] For a trifluoromethyl (-CF₃) group, the ¹³C signal of the CF₃ carbon appears as a distinct quartet due to coupling with three equivalent fluorine atoms.[7]

-

Two-Bond Coupling (²JCF): Coupling through two bonds is also significant, typically ranging from 20–50 Hz. This is readily observed for pyrazole carbons adjacent to the point of fluorination.

-

Three-Bond and Long-Range Coupling (³JCF and ⁿJCF, n > 3): Coupling can persist over three or more bonds, particularly in conjugated π-systems like the pyrazole ring.[2][8] The planarity and π-orbital overlap in these systems facilitate the transmission of coupling information.[8] While these long-range couplings are smaller in magnitude, they provide invaluable information for confirming assignments and piecing together the molecular structure.[5]

| Coupling Type | Number of Bonds (n) | Typical Magnitude in Aromatic Systems (Hz) | Appearance for a Single Fluorine | Appearance for a -CF₃ Group |

| ¹JCF | 1 | 240 - 320 | Doublet | Quartet |

| ²JCF | 2 | 20 - 50 | Doublet | Quartet |

| ³JCF | 3 | 5 - 15 | Doublet | Quartet |

| ⁿJCF (n > 3) | >3 | 0 - 5 | Often unresolved or a small doublet | Often unresolved or a small quartet |

Table 1: Typical ¹³C-¹⁹F coupling constants observed in fluorinated aromatic and heteroaromatic systems.

Experimental Design: From Complexity to Clarity

The primary challenge in analyzing ¹³C spectra of fluorinated pyrazoles is the inherent complexity arising from ¹³C-¹⁹F coupling. Large coupling constants can cause multiplets to span a wide frequency range, leading to severe signal overlap.[1] Furthermore, splitting a single carbon signal into multiple lines reduces the signal-to-noise ratio for each line, potentially causing the outer components of a multiplet to be lost in the baseline noise.[1][2] The key to a successful analysis is to employ experimental techniques that can manage this complexity.

The Standard Experiment: ¹³C{¹H} NMR

The starting point is often a standard proton-decoupled ¹³C experiment. It is crucial to recognize that this only removes coupling to protons; all ¹³C-¹⁹F couplings remain, resulting in multiplets, not singlets.[2][5] While this spectrum contains a wealth of coupling information, its direct interpretation can be challenging.[5]

The Gold Standard: Simultaneous ¹H and ¹⁹F Decoupling (¹³C{¹H, ¹⁹F})

The most powerful method for simplifying the spectrum is to decouple both protons and fluorine simultaneously. This experiment collapses all multiplets into sharp singlets, one for each unique carbon atom.

Causality & Rationale: By removing all coupling, this experiment allows for the unambiguous determination of carbon chemical shifts. It dramatically improves the signal-to-noise ratio, especially for quaternary carbons and carbons with large C-F coupling constants, whose signals might otherwise be broad and difficult to detect. This simplified spectrum serves as an essential reference map for interpreting the more complex coupled spectra.

Protocol: Acquiring a High-Quality ¹³C{¹H, ¹⁹F} Spectrum

This protocol is a self-validating system, ensuring that the resulting data is reliable and interpretable.

-

Hardware Prerequisite: Ensure the NMR spectrometer is equipped with a triple-resonance probe (e.g., HFX) or a broadband probe capable of observing ¹³C while simultaneously decoupling both ¹H and ¹⁹F.

-

Sample Preparation: Prepare a solution of the fluorinated pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 10-50 mg in 0.6 mL).

-

Initial Setup: Load a standard ¹³C{¹H} acquisition parameter set.

-

Configure ¹⁹F Decoupling Channel:

-

Activate the third RF channel (the 'X' channel) and assign it to the ¹⁹F frequency.

-

Set the center of the decoupling band (offset) to the middle of the expected ¹⁹F chemical shift range for your compound.

-

-

Select an Adiabatic Decoupling Sequence: Due to the wide chemical shift range of ¹⁹F and large ¹³C-¹⁹F coupling constants, standard decoupling methods can be inefficient or risk overheating the probe.[1][2] Employ a modern, robust adiabatic pulse sequence such as WURST (Wideband, Uniform Rate, and Smooth Truncation) to achieve uniform decoupling across the entire ¹⁹F spectrum without excessive power deposition.[2]

-

Calibrate Decoupling Power: Carefully calibrate the ¹⁹F decoupling power level according to the spectrometer manufacturer's guidelines for the chosen sequence. Proper calibration is critical for effectiveness and probe safety.

-

Acquisition: Set the desired number of scans to achieve an adequate signal-to-noise ratio. The relaxation delay (d1) should be set appropriately, considering the longer relaxation times of quaternary carbons.

-

Processing: Process the resulting Free Induction Decay (FID) with standard Fourier transformation and phase correction. The result should be a spectrum of sharp singlets.

Caption: Workflow for acquiring a ¹³C{¹H, ¹⁹F} spectrum.

A Systematic Strategy for Spectral Interpretation

A robust analysis combines data from multiple experiments with computational validation for a confident structural assignment.

Step 1: Assign Chemical Shifts using the ¹³C{¹H, ¹⁹F} Spectrum

Begin with the simplified, fully decoupled spectrum. The sharp singlets provide the precise chemical shifts for every carbon in the molecule. Provisional assignments can be made based on established substituent effects, comparison to non-fluorinated analogues, and spectral prediction software.

Step 2: Correlate and Analyze the ¹³C{¹H} Spectrum

With the chemical shifts known, return to the more complex proton-decoupled (but fluorine-coupled) spectrum.

-

Locate the center of each multiplet, which should correspond to the chemical shift identified in Step 1.

-

Analyze the splitting pattern (doublet, quartet, etc.) to confirm the number of fluorine atoms causing the coupling.

-

Carefully measure the coupling constants (ⁿJCF) from the line separations within each multiplet. This data is critical for confirming through-bond connectivity.

Step 3: Leverage Computational ("Structure Aware") Analysis

Modern analytical workflows benefit immensely from computational chemistry. Using Density Functional Theory (DFT), it is possible to predict both ¹³C chemical shifts and ¹³C-¹⁹F coupling constants for a proposed structure with high accuracy.[1][9][10]

This "Structure Aware" approach is a powerful validation tool.[1] By comparing the experimental spectrum to a DFT-predicted spectrum, you can:

-

Confirm Assignments: Match experimental multiplets to predicted shifts and couplings.

-

Find Hidden Signals: A predicted signal can guide the search for a low-intensity multiplet that might otherwise be overlooked in the noise.[1]

-

Deconvolve Overlap: When multiplets overlap, the predicted pattern can help identify which peaks belong to which multiplet.[1]

Caption: Logic diagram for an integrated analysis approach.

Conclusion: A Unified Approach to a Complex Problem

The ¹³C NMR analysis of fluorinated pyrazole derivatives is a nuanced task that requires a blend of carefully chosen experiments and modern analytical strategies. The presence of fluorine introduces complexity through ¹³C-¹⁹F coupling, but this same phenomenon provides a rich source of structural information. By moving beyond a simple ¹³C{¹H} experiment and embracing techniques like simultaneous ¹H/¹⁹F decoupling, the analytical challenge can be transformed into a clear-cut assignment process. Furthermore, integrating computational predictions into the workflow provides an essential layer of validation, ensuring the highest degree of confidence in the final structural elucidation. This unified approach empowers researchers to fully characterize these medicinally vital compounds with precision and efficiency.

References

-

Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Advanced Chemistry Development, Inc. [Link]

-

Claramunt, R. M., et al. (1994). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. The Journal of the Pennsylvania Academy of Science. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1973). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

JEOL. Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy!. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. [Link]

-

Celen, S., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

-

Emsley, J. W., & Phillips, L. (1966). The effect of solvents on the chemical shift of fluorine nuclei in aromatic compounds. Molecular Physics. [Link]

-

Babailov, S. P., et al. (2024). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Magnetochemistry. [Link]

-

Zary-Mokhtari, L., et al. (2022). DFT Calculations of ¹³C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. ChemistrySelect. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. westmont.edu [westmont.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 3-Phenyl-5-perfluoroalkyl-1H-pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 3-phenyl-5-perfluoroalkyl-1H-pyrazoles, a class of compounds of significant interest in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, and the introduction of perfluoroalkyl groups can profoundly influence the physicochemical and pharmacological properties of these molecules. This guide delves into the synthesis, crystallographic parameters, intermolecular interactions, and the influence of the perfluoroalkyl chain on the solid-state architecture of these compounds. The insights derived from the crystal structure analysis are discussed in the context of structure-activity relationships (SAR) and their implications for rational drug design.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole scaffold allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile.

The incorporation of fluorine and perfluoroalkyl groups into drug candidates has become a powerful strategy in modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the trifluoromethyl (CF3) group can act as a bioisostere for other chemical groups and enhance membrane permeability, thereby improving the pharmacokinetic profile of a drug.

This guide focuses on the fascinating interplay between the phenyl and perfluoroalkyl substituents on the pyrazole core and how their three-dimensional arrangement, as revealed by X-ray crystallography, governs their solid-state behavior and offers crucial insights for the design of novel therapeutics.

Synthesis and Crystallization

The synthesis of 3-phenyl-5-perfluoroalkyl-1H-pyrazoles is typically achieved through the condensation of a perfluoroalkyl-β-diketone with phenylhydrazine. This classical Knorr pyrazole synthesis is a robust and versatile method for accessing this class of compounds.

Synthetic Workflow

The general synthetic route involves a cyclocondensation reaction, which can be acid-catalyzed. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Caption: General synthetic workflow for 3-phenyl-5-perfluoroalkyl-1H-pyrazoles.

Experimental Protocol: Synthesis of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole

This protocol provides a detailed procedure for the synthesis and crystallization of a representative compound, 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Materials:

-

1,1,1-Trifluoro-4-phenyl-2,4-butanedione

-

Phenylhydrazine

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1-trifluoro-4-phenyl-2,4-butanedione (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. A catalytic amount of hydrochloric acid is then added.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to obtain the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol/water or dichloromethane/hexane.

Crystallographic Analysis

The crystal structure of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole provides valuable information about its molecular geometry and packing in the solid state. A search of the Cambridge Structural Database (CSD) reveals a key entry for this compound (CSD refcode: 210791)[1].

Key Crystallographic Parameters

The following table summarizes the crystallographic data for 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

| Parameter | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole[1] |

| CCDC Number | 210791 |

| Empirical Formula | C₁₀H₇F₃N₂ |

| Formula Weight | 212.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.358(2) |

| b (Å) | 10.511(2) |

| c (Å) | 9.143(2) |

| α (°) | 90 |

| β (°) | 109.43(3) |

| γ (°) | 90 |

| Volume (ų) | 937.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.503 |

Molecular Conformation

In the solid state, the pyrazole ring is essentially planar. The phenyl ring at the 3-position is twisted with respect to the pyrazole ring. This torsion angle is a critical conformational parameter that can influence the overall shape of the molecule and its interactions with biological macromolecules. The trifluoromethyl group at the 5-position also exhibits a specific orientation relative to the pyrazole ring.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole is primarily governed by a network of non-covalent interactions, including hydrogen bonds and halogen bonds.

Hydrogen Bonding

The N-H group of the pyrazole ring acts as a hydrogen bond donor, while the nitrogen atom at the 2-position of a neighboring molecule can act as a hydrogen bond acceptor. This results in the formation of hydrogen-bonded chains or dimers, which are fundamental motifs in the crystal lattice.

Role of the Trifluoromethyl Group in Crystal Packing

The trifluoromethyl group, with its highly polarized C-F bonds, can participate in various non-covalent interactions. These include:

-

C-H···F interactions: Weak hydrogen bonds can form between the fluorine atoms of the CF₃ group and hydrogen atoms of neighboring molecules.

-

F···F interactions: Short contacts between fluorine atoms of adjacent trifluoromethyl groups can also contribute to the stability of the crystal packing.

-

Halogen Bonding: The fluorine atoms can act as halogen bond acceptors.

These interactions, although individually weak, collectively play a significant role in dictating the supramolecular architecture.

Caption: Key intermolecular interactions in the crystal packing of 3-phenyl-5-perfluoroalkyl-1H-pyrazoles.

Influence of the Perfluoroalkyl Chain Length

While detailed crystallographic data for 3-phenyl-5-perfluoroalkyl-1H-pyrazoles with longer perfluoroalkyl chains (e.g., pentafluoroethyl, heptafluoropropyl) are less readily available in the public domain, some general trends can be extrapolated based on studies of other fluorinated organic molecules.

Increasing the length of the perfluoroalkyl chain is expected to have the following effects:

-

Increased Lipophilicity: This can influence solubility and membrane permeability, which are critical parameters in drug development.

-

Enhanced Halogen Bonding Propensity: Longer perfluoroalkyl chains provide more fluorine atoms that can participate in halogen bonding and other non-covalent interactions.

-

Changes in Crystal Packing: The steric bulk and conformational flexibility of longer perfluoroalkyl chains can lead to different crystal packing motifs, potentially resulting in polymorphism. The "fluorophobic" effect, where perfluorinated chains tend to segregate from hydrocarbon regions, can also play a significant role in directing the crystal packing.

Further crystallographic studies on a homologous series of 3-phenyl-5-perfluoroalkyl-1H-pyrazoles are warranted to fully elucidate these structure-property relationships.

Structure-Activity Relationship (SAR) Insights

The crystal structure of 3-phenyl-5-perfluoroalkyl-1H-pyrazoles provides a static snapshot of the molecule's preferred conformation. This information is invaluable for understanding its interaction with biological targets and for guiding further drug design efforts.

-

Conformational Rigidity/Flexibility: The observed torsion angle between the phenyl and pyrazole rings can inform the design of more rigid analogues to lock in a bioactive conformation, potentially leading to increased potency and selectivity.

-

Vectorial Display of Substituents: The crystal structure reveals the precise spatial orientation of the phenyl and perfluoroalkyl groups. This knowledge is crucial for designing derivatives with modified substituents to probe specific regions of a target's binding pocket. For instance, the fluorine atoms of the perfluoroalkyl group can be strategically positioned to form favorable interactions with amino acid residues.

-

Pharmacophore Modeling: The three-dimensional arrangement of key pharmacophoric features, such as the hydrogen bond donor/acceptor sites and the lipophilic phenyl and perfluoroalkyl groups, can be used to develop and refine pharmacophore models for virtual screening and lead optimization.

Conclusion

The crystal structure of 3-phenyl-5-perfluoroalkyl-1H-pyrazoles offers a wealth of information for researchers in medicinal chemistry and drug discovery. The interplay of the phenyl and perfluoroalkyl substituents on the pyrazole core gives rise to specific conformational preferences and a rich network of intermolecular interactions that govern the solid-state architecture. Understanding these structural nuances is paramount for the rational design of new pyrazole-based therapeutic agents with improved efficacy and pharmacokinetic properties. Further crystallographic studies on analogues with varying perfluoroalkyl chain lengths will be instrumental in building a more comprehensive understanding of the structure-property relationships within this important class of compounds.

References

-

PubChem. 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information. [Link][1][2]

-

European Patent Office. (2005). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS (Patent No. 1531822). [Link]

-

Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. [Link]

-

PubChem. 3-Methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Cambridge Crystallographic Data Centre. CSD Entry 210791. [Link]

-

Fun, H.-K., et al. (2011). 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

-

The Royal Society of Chemistry. (2010). Supporting Information The First Chemoselective Tandem Acylation of the Blaise Reaction Intermediate: A novel method for the syn. [Link]

-

ResearchGate. (2014). Structure of the molecule of 4,4,4-trifluoro-1-phenylbutane-1,2,3-trione 2-(4-tolyl)hydrazone (XII) according to the X-ray diffraction data. [Link]

-

Maslen, E. N., Cannon, J. R., White, A. H., & Willis, A. C. (1974). Crystal structure of 3-methyl-5-phenylpyrazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1298-1301. [Link]

-

Chen, X.-Z., et al. (2011). Tunable Synthesis of Polyhedron Bismuth Ferrite Particles via Hydrothermal Route. Journal of Inorganic Materials, 26(7), 753-758. [Link]

-

Global Substance Registration System. 3-METHYL-5-PHENYL-1H-PYRAZOLE. [Link]

- Google Patents. (2019).

-

Al-Majid, A. M., et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(2), M935. [Link]

-

James Madison University. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

- Google Patents. (2011). Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)

-

Sakurai, H., et al. (2000). Long-Term Acting and Orally Active Vanadyl-Methylpicolinate Complex with Hypoglycemic Activity in Streptozotocin-Induced Diabetic Rats. Journal of Health Science, 46(1), 21-28. [Link]

Sources

Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery

An In-Depth Technical Guide to the Stability and Degradation of Fluorinated Pyrazole Compounds

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold of numerous approved therapeutic agents.[1][2] Its versatility and favorable pharmacological properties have made it a "privileged scaffold" in drug discovery.[1] The strategic incorporation of fluorine into these pyrazole frameworks has become a critical tool for medicinal chemists, offering a powerful method to fine-tune a molecule's physicochemical and pharmacokinetic profiles.[3] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, membrane permeability, binding affinity, and pKa.[3][4][5]

However, these modifications are not without consequence. The same electronic effects that confer desirable properties can also influence the compound's inherent stability and dictate its degradation pathways. For researchers, scientists, and drug development professionals, a deep understanding of these stability characteristics is not merely academic; it is essential for predicting a drug candidate's shelf-life, ensuring its safety and efficacy, and navigating the rigorous demands of regulatory approval. This guide provides a comprehensive technical overview of the stability and degradation of fluorinated pyrazole compounds, synthesizing field-proven insights with foundational chemical principles to support the development of robust and reliable therapeutics.

Chapter 1: The C-F Bond's Influence on Pyrazole Ring Chemistry and Stability

The introduction of fluorine into a pyrazole-containing molecule fundamentally alters its electronic landscape, which in turn governs its stability. The strong C-F bond is highly resistant to enzymatic cleavage, a primary reason why fluorination is a go-to strategy for blocking metabolic "soft spots".[6][7]

Key Physicochemical Effects:

-

Metabolic Blocking: Fluorine atoms, particularly trifluoromethyl (-CF3) groups, can shield adjacent positions from oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] By replacing a metabolically labile C-H bond with a robust C-F bond, the molecule's half-life can be significantly extended. Several patented fluorinated pyrazole derivatives have been noted for their good metabolic stability.[8]

-

pKa Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups. This modulation affects a compound's ionization state at physiological pH, which has profound downstream effects on its solubility, oral absorption, and ability to interact with its biological target.[6]

-

Conformational Control: Beyond simple electronics, fluorine can enforce specific molecular conformations through stereoelectronic interactions. This can lock the molecule into a more bioactive conformation, enhancing its binding affinity and potency.[6] The strategic placement of difluoromethyl or trifluoromethyl groups on the pyrazole ring has been shown to be optimal for the potency and selectivity of certain inhibitors.[9]

The causality behind this enhanced stability lies in the high energy required to break the C-F bond. This makes the molecule less susceptible to common metabolic pathways like hydroxylation, a frequent cause of drug deactivation and clearance.[6] This inherent resistance is a key driver for the increased use of fluorinated pyrazoles in recently approved drugs.[1]

Chapter 2: Dominant Degradation Pathways of Fluorinated Pyrazoles

Despite their enhanced metabolic stability, fluorinated pyrazoles are susceptible to degradation under various chemical conditions. Understanding these pathways is critical for developing stable formulations and predicting potential degradants. Forced degradation, or stress testing, is the systematic process used to identify these vulnerabilities.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway, particularly for compounds containing susceptible functional groups like esters, amides, or lactams. The stability of these groups is highly dependent on pH.

-

Mechanism: Under acidic or basic conditions, water can act as a nucleophile, attacking the carbonyl carbon of an ester or amide, leading to cleavage of the bond. The pyrazole ring itself is generally stable to hydrolysis, but substituents are often the point of failure.

-

Causality: Pyrazole ester derivatives, for instance, have been reported to degrade rapidly in pH 8 buffer, with half-lives of only 1-2 hours.[10][11] Replacing a hydrolytically labile ester with a more stable amide is a common medicinal chemistry strategy to improve this stability profile.[10] The rate of hydrolysis is dictated by the electronic nature of the pyrazole ring and the leaving group's stability.

Oxidative Degradation

Oxidation can occur through auto-oxidation upon exposure to air or, more commonly, through interaction with reactive oxygen species. In a pharmaceutical context, this is often simulated using hydrogen peroxide (H₂O₂).

-

Mechanism: The pyrazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. The specific pathway depends on the substitution pattern and the strength of the oxidizing agent. Electrosynthesis studies have shown that N-arylpyrazoles can undergo oxidative C-H thiocyanation or N-N coupling of aminopyrazoles, indicating the ring's reactivity to oxidative processes.[12]

-

Causality: While fluorination often protects against metabolic oxidation, it does not render the molecule inert to chemical oxidation. The choice of excipients in a formulation is critical, as some can generate peroxides over time, initiating degradation. The presence of electron-donating groups on the pyrazole or attached aryl rings can increase susceptibility to oxidation.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce photochemical reactions, leading to degradation.

-

Mechanism: A molecule must absorb light (i.e., contain a chromophore) to be susceptible to photodegradation. The absorbed energy can lead to bond cleavage, rearrangement, or reaction with other molecules. Studies on fluorinated pesticides have demonstrated that photolysis can lead to the formation of multiple photoproducts, with some retaining the fluorinated motifs.[13] Photoinduced rearrangements of related fluorinated azoles are also a known synthetic route, highlighting the potential for such transformations under UV stress.[14]

-

Causality: The extent of degradation depends on the light's intensity and wavelength, as well as the molecule's structure. Formulations must be packaged in light-resistant containers (e.g., amber vials) if the active pharmaceutical ingredient (API) is found to be photolabile.

The general workflow for investigating these degradation pathways is a cornerstone of drug development.

Caption: Workflow for a forced degradation study of a fluorinated pyrazole API.

Chapter 3: Methodologies for Stability Assessment

To ensure trustworthiness, protocols for stability testing must be robust, reproducible, and self-validating. The use of a stability-indicating analytical method is paramount.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study designed to comply with International Council for Harmonisation (ICH) guidelines. The goal is to generate potential degradants and demonstrate the analytical method's ability to separate them from the parent compound.

Objective: To identify the intrinsic stability of a fluorinated pyrazole compound and establish its degradation profile.

Materials:

-

Fluorinated Pyrazole API

-

Methanol or Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Calibrated pH meter, oven, photostability chamber

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a 1.0 mg/mL stock solution.

-

Causality: Using a solvent system in which the API is fully soluble is critical to ensure homogenous reaction conditions.

-

-

Stress Condition Application (Perform in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature in the dark.

-

Thermal Degradation: Keep 2 mL of stock solution in an oven at 60°C.

-

Photodegradation: Expose 2 mL of stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points and Sample Quenching:

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

For acid/base samples, neutralize with an equimolar amount of NaOH/HCl before analysis.

-

Causality: Neutralization stops the degradation reaction, ensuring the analytical result reflects the specific time point. The goal is to achieve 5-20% degradation of the active ingredient.

-

-

Analysis:

-

Dilute all stressed samples and a non-stressed control to a suitable concentration (e.g., 100 µg/mL).

-

Analyze using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, often with UV detection and coupled to a Mass Spectrometer (LC-MS).[15][16]

-

Self-Validation: A method is considered "stability-indicating" if it can resolve all degradation products from the parent peak and from each other, demonstrating peak purity.

-

Analytical Techniques

The choice of analytical technique is crucial for accurately monitoring degradation.

-

RP-HPLC: The workhorse for stability studies. It separates the parent drug from its degradation products based on polarity.[15]

-

LC-MS: Essential for identifying unknown degradants. Mass spectrometry provides the molecular weight of the degradation products, and fragmentation patterns (MS/MS) help elucidate their structures.[17] This is critical for proposing degradation pathways.[18]

The combination of these techniques provides a comprehensive picture of the compound's stability profile.

Chapter 4: Structure-Degradation Relationships (SDR) and Mitigation Strategies

By analyzing data from multiple compounds, it is possible to establish Structure-Degradation Relationships (SDRs) that can guide the design of more stable molecules.

| Structural Feature | Influence on Stability | Common Degradation Pathway | Mitigation Strategy & Rationale |

| Ester Moiety | Decreased hydrolytic stability, especially at basic pH.[10] | Hydrolysis | Replace with a bioisosteric amide. Amides are less electrophilic and more resonance-stabilized, reducing susceptibility to nucleophilic attack. |

| Trifluoromethyl (-CF₃) Group | Increased metabolic stability.[6][9] | Metabolic Oxidation (blocked) | N/A (This is a desired feature). The C-F bond strength prevents CYP-mediated hydroxylation at or near the site of fluorination. |

| Electron-Rich Aryl Substituent | Potential for increased oxidative liability. | Oxidation | Introduce electron-withdrawing groups on the aryl ring to decrease its electron density, making it less prone to oxidation. |

| Unsubstituted Pyrazole N-H | Potential site for metabolic conjugation (e.g., glucuronidation). | Metabolic Conjugation | Alkylate the N-H position. This blocks the site of conjugation, often improving the pharmacokinetic profile. |

This systematic approach allows chemists to proactively design stability into their molecules rather than reactively solving problems as they arise. The diagram below illustrates how a single fluorinated pyrazole scaffold can be susceptible to multiple degradation pathways, each targeting a different part of the molecule.

Caption: Multiple degradation pathways acting on a single fluorinated pyrazole scaffold.

Conclusion

Fluorinated pyrazole compounds represent a highly valuable class of molecules in drug discovery, offering significant advantages in metabolic stability and potency.[2][3] However, their chemical stability is not absolute and must be rigorously evaluated. A thorough understanding of potential degradation pathways—hydrolysis, oxidation, and photolysis—is essential for any researcher in this field. By employing systematic forced degradation studies and advanced analytical techniques like LC-MS, drug development professionals can identify liabilities early, establish structure-degradation relationships, and rationally design next-generation candidates with improved stability profiles. This proactive approach ensures the development of safe, effective, and robust medicines, ultimately accelerating the journey from laboratory discovery to clinical application.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Moura, R. O., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

-

Glamo-Petrovi, S., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]

-

Al-Ostath, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Unknown. (2020). (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. [Link]

-

Shaikh, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Authorea. [Link]

-

Miralinaghi, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Unknown. (n.d.). Fluorinated pyrazoles containing marketed drug molecules. ResearchGate. [Link]

-

Naim, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Unknown. (2026). Classics in Medicinal Chemistry: Lenacapavir. The Curious Wavefunction. [Link]

-

Unknown. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

-

Unknown. (2025). Fluorinated Heterocyclic Compounds: An Assay on the Photochemistry of Some Fluorinated 1-Oxa-2-azoles: An Expedient Route to Fluorinated Heterocycles. | Request PDF. ResearchGate. [Link]

-

Gryaznova, T. V., et al. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

-

Harrar, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

-

New, A. P., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]

-

Unknown. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. [Link]

-

Su, P., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

-

Washington, J. W., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. [Link]

-

Taylor, J. B. (2010). Full article: The role of fluorine in medicinal chemistry. Tandfonline. [Link]

-

Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. [Link]

-

Ferreira, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. [Link]

-

Unknown. (2025). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ijcpa.in [ijcpa.in]

- 16. researchgate.net [researchgate.net]

- 17. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Profiling 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole in Drug Discovery

Abstract

This document provides a comprehensive guide for the initial characterization and application of the novel chemical entity, 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole, in a drug discovery context. Given the well-established importance of the pyrazole scaffold and the strategic incorporation of fluoroalkyl groups in medicinal chemistry, this compound represents a promising candidate for targeted therapies. These notes offer a strategic framework, from hypothesized mechanisms of action to detailed, field-proven protocols for kinase inhibition screening, cellular cytotoxicity assessment, GPCR modulation, and preliminary ADME profiling. The causality behind experimental choices is explained to empower researchers to generate robust, decision-guiding data for this promising molecule.

Scientific Rationale and Introduction

The pyrazole nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. Its five-membered heterocyclic structure allows for versatile substitution patterns, enabling fine-tuning of steric and electronic properties to achieve high-affinity interactions with biological targets.

The subject of this guide, 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole, combines this privileged core with two key substituents: a phenyl group at the 3-position and a heptafluoropropyl group at the 5-position.

-

3-Phenyl Group: This aromatic substituent is a common feature in many bioactive pyrazoles, often involved in crucial π-π stacking or hydrophobic interactions within protein binding pockets.[1]

-

5-Heptafluoropropyl Group: The strategic incorporation of fluorine is a cornerstone of modern drug design.[2] Fluorinated groups, such as the heptafluoropropyl moiety, can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its binding affinity through unique electronic interactions, and modulate physicochemical properties like lipophilicity and membrane permeability.[3][4][5][6] The strength of the carbon-fluorine bond makes it resistant to enzymatic breakdown, often leading to improved pharmacokinetic profiles.[7]

Given these structural features, we hypothesize that this compound is a strong candidate for a kinase inhibitor. Many pyrazole-based kinase inhibitors feature an aromatic group at the 3-position and various substituents at the 5-position that influence potency and selectivity.[8][9]

This guide outlines a systematic approach to profile this compound, beginning with its evaluation against the kinome and subsequently assessing its cellular effects and drug-like properties.

Target Identification and Primary Screening: Kinase Inhibition

The structural similarity of 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole to known kinase inhibitors suggests the protein kinase family as a primary target class. A broad screening approach against a panel of kinases is the logical first step to identify potential targets and assess selectivity. The radiometric filter binding assay is considered the gold standard due to its direct measurement of substrate phosphorylation and its universal applicability across the kinome.[1]

Logical Workflow for Kinase Target Screening

Caption: Workflow for assessing GPCR agonism or antagonism via cAMP assay.

Protocol 4.1: cAMP-Glo™ Assay for GPCR Modulation

This protocol describes the measurement of intracellular cAMP levels in response to compound treatment. A decrease in luminescence is correlated with an increase in cAMP. [10] A. Materials and Reagents:

-

Host cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells)

-

cAMP-Glo™ Assay Kit (Promega)

-

Test Compound and known GPCR agonist/antagonist controls

-

Opaque-walled 96-well or 384-well assay plates suitable for luminescence

-

Luminometer

B. Step-by-Step Methodology:

-

Cell Preparation:

-

Harvest and resuspend cells in an appropriate induction buffer (e.g., HBSS with 5mM HEPES).

-

Dispense cells into the wells of the opaque-walled assay plate.

-

-

Compound Addition (Antagonist Mode):

-

Add the test compound at various concentrations to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation:

-

Add a known agonist for the GPCR at a concentration that gives a submaximal response (e.g., EC₈₀). For agonist mode testing, add buffer instead of a known agonist.

-

Incubate for an appropriate time (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Add 40 µL of cAMP-Glo™ Lysis Buffer to each well.

-

Incubate for 20 minutes at room temperature.

-

Add 40 µL of cAMP-Glo™ Detection Solution (containing Protein Kinase A).

-

Incubate for 20 minutes at room temperature.

-

-

ATP Detection:

-

Add 80 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.

-

Incubate for 10 minutes at room temperature.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Luminescence is inversely proportional to the cAMP concentration.

-

For antagonist mode, calculate the percent inhibition of the agonist-induced signal.

-

For agonist mode, calculate the percent activation relative to a maximal agonist control.

-

Determine IC₅₀ (for antagonists) or EC₅₀ (for agonists) values by plotting the data against compound concentration.

-

Early ADME and Physicochemical Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. Two fundamental in vitro assays are metabolic stability and plasma protein binding.

Protocol 5.1: In Vitro Metabolic Stability (Liver Microsomes)

This assay determines the rate at which the compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance. [11][12] A. Materials and Reagents:

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Test Compound and positive control (e.g., a rapidly metabolized drug like verapamil)

-

Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

-

LC-MS/MS system

B. Step-by-Step Methodology:

-

Preparation:

-

Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).

-

Prepare the test compound solution in buffer (e.g., final concentration of 1 µM).

-

-

Reaction Incubation:

-

Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the microsomal suspension and the test compound.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Include a negative control incubation without the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (Clᵢₙₜ) from the t½ and the protein concentration.

-

| Parameter | Recommended Value | Rationale |

| Test Compound Conc. | 1 µM | Low enough to be below the Kₘ of most CYP enzymes. |

| Microsomal Protein Conc. | 0.5 mg/mL | Standard concentration for this assay. |

| Incubation Temperature | 37°C | To mimic physiological conditions. |

| Time Points | 0, 5, 15, 30, 45 min | Provides sufficient data to calculate a reliable degradation rate. |

Protocol 5.2: Plasma Protein Binding (Rapid Equilibrium Dialysis)

This assay measures the fraction of the compound that is bound to plasma proteins, which is critical as only the unbound fraction is typically considered pharmacologically active. [13]The Rapid Equilibrium Dialysis (RED) device is a common and reliable method. [14][15][16] A. Materials and Reagents:

-

Thermo Scientific™ RED Device or similar

-

Pooled Human Plasma

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Test Compound

-

LC-MS/MS system

B. Step-by-Step Methodology:

-

Compound Preparation: Spike the test compound into the plasma to achieve the desired final concentration (e.g., 2 µM).

-

RED Device Setup:

-

Add the spiked plasma to the sample chamber (red ring) of the RED device insert.

-

Add an equal volume of PBS to the buffer chamber.

-

-

Incubation:

-

Place the inserts into the base plate, cover with the sealing tape, and incubate on a shaker at 37°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

-

Sample Collection:

-

After incubation, carefully remove aliquots from both the plasma and buffer chambers.

-

-

Sample Processing:

-

To determine the total concentration, dilute the plasma sample with PBS.

-

To measure the unbound concentration, mix the buffer sample with blank plasma. This "matrix matching" is crucial for accurate LC-MS/MS quantification.

-

Precipitate the proteins from all samples with ACN containing an internal standard.

-

Centrifuge and analyze the supernatant.

-

-

LC-MS/MS Analysis: Quantify the compound concentration in both the buffer and plasma fractions.